molecular formula C8H12N4 B580648 4-(Pyrrolidin-1-YL)pyrimidin-2-amine CAS No. 1215986-09-6

4-(Pyrrolidin-1-YL)pyrimidin-2-amine

Cat. No.: B580648
CAS No.: 1215986-09-6
M. Wt: 164.212
InChI Key: LKQBPINQCZDQBX-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-YL)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group at the 4-position and an amine group at the 2-position. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-YL)pyrimidin-2-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine. This reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures . Another method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-YL)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: Intramolecular cyclization can lead to the formation of fused ring systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoroacetic acid, potassium carbonate, and various nucleophiles such as phenols and amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reactions with aromatic nucleophiles can yield substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

4-(Pyrrolidin-1-YL)pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it can act as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . These interactions can lead to the inhibition of various enzymes and pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidin-1-YL)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to its analogs. Its ability to modulate multiple biological targets makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-pyrrolidin-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQBPINQCZDQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695348
Record name 4-(Pyrrolidin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215986-09-6
Record name 4-(Pyrrolidin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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